

# Chemical properties of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

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Compound of Interest

Compound Name:

Ethyl 3-(3,5-dichlorophenyl)-3oxopropanoate

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# Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

**Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate** is a halogenated aromatic β-keto ester. This class of compounds serves as versatile building blocks in organic synthesis due to the presence of multiple reactive sites, including an acidic α-hydrogen and two carbonyl groups. These features allow for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of the available chemical information for **Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate**, including its properties, a proposed synthetic route, and general reactivity.

## **Chemical and Physical Properties**

While specific experimentally determined physical properties for **Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate** are not readily available in the reviewed literature, its fundamental chemical properties have been established.



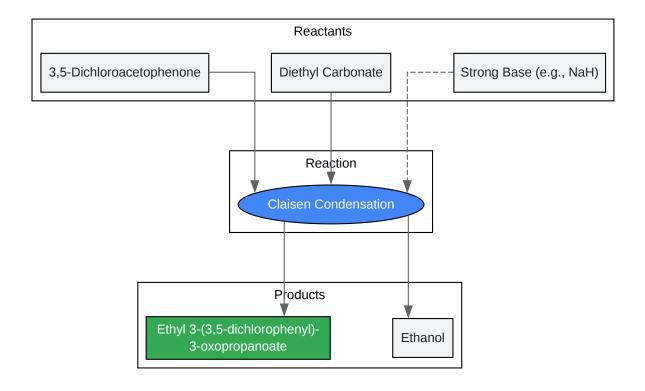
Property	Value	Source
CAS Number	172168-01-3	[1][2][3][4]
Molecular Formula	C11H10Cl2O3	[1][2][3]
Molecular Weight	261.10 g/mol	[1][2][3]
IUPAC Name	ethyl 3-(3,5-dichlorophenyl)-3- oxopropanoate	[3]

## **Synthesis**

A specific, detailed experimental protocol for the synthesis of **Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate** is not explicitly available in the surveyed literature. However, a plausible synthetic route is the Claisen condensation of an appropriate 3,5-dichlorobenzoyl derivative with an acetate source. A general procedure for a similar compound, ethyl 3-(4-chlorophenyl)-3-oxo-propionate, can be adapted.[5] This proposed synthesis involves the reaction of a 3,5-dichlorophenyl ketone with a carbonate in the presence of a strong base.

#### **Proposed Synthetic Pathway**





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Caption: Proposed synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

### **Experimental Protocol (Proposed)**

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.[5]

#### Materials:

- 3,5-Dichloroacetophenone
- Diethyl carbonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous diethyl ether



- 5N Hydrochloric acid
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate
- Crushed ice

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (washed twice with anhydrous diethyl ether to remove mineral oil) in anhydrous diethyl carbonate is prepared under a nitrogen atmosphere.
- The suspension is cooled in an ice bath.
- A solution of 3,5-dichloroacetophenone in diethyl carbonate is added dropwise to the stirred suspension.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours), monitoring the reaction progress by thinlayer chromatography.
- Upon completion, the reaction mixture is carefully guenched by the addition of crushed ice.
- The pH of the aqueous layer is adjusted to 6-7 with 5N hydrochloric acid.
- The mixture is transferred to a separatory funnel, and the layers are separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which may be purified by vacuum distillation or column chromatography.



## Reactivity

The reactivity of **Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate** is characteristic of  $\beta$ -keto esters.

#### **Keto-Enol Tautomerism**

β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents.

#### Reactions at the $\alpha$ -Carbon

The  $\alpha$ -protons of  $\beta$ -keto esters are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.

#### **Reactions at the Carbonyl Groups**

The two carbonyl groups (ketone and ester) are susceptible to nucleophilic attack. The relative reactivity of these two groups can be influenced by the steric and electronic environment. For instance, reduction with mild reducing agents may selectively target the ketone carbonyl.

## **Spectroscopic Data**

Experimentally determined spectroscopic data for **Ethyl 3-(3,5-dichlorophenyl)-3- oxopropanoate** are not available in the public domain. However, predicted spectral data can be estimated based on the structure and data from similar compounds.

#### Predicted <sup>1</sup>H NMR Spectrum

- Ethyl group: A triplet corresponding to the methyl protons (CH₃) is expected around 1.2-1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around 4.1-4.3 ppm.
- Methylene group (α-carbon): A singlet for the methylene protons adjacent to the carbonyl groups is expected in the range of 3.5-4.0 ppm.



 Aromatic protons: The aromatic protons on the dichlorophenyl ring are expected to appear in the region of 7.0-8.0 ppm. Due to the substitution pattern, a singlet or a complex multiplet may be observed.

#### Predicted <sup>13</sup>C NMR Spectrum

- Ethyl group: The methyl carbon is expected around 14 ppm, and the methylene carbon around 61 ppm.
- Methylene carbon ( $\alpha$ -carbon): The  $\alpha$ -carbon is anticipated to have a chemical shift in the range of 45-55 ppm.
- Carbonyl carbons: The ester carbonyl carbon is expected around 165-175 ppm, and the ketone carbonyl carbon is expected to be more downfield, around 190-200 ppm.
- Aromatic carbons: The carbons of the dichlorophenyl ring are expected in the aromatic region of 120-140 ppm. The carbons bearing the chlorine atoms will be significantly downfield.

## **Biological Activity**

There is no specific information regarding the biological activity or potential applications in drug development for **Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate** in the reviewed literature. However, the dichlorophenyl moiety is present in a number of biologically active compounds, suggesting that this molecule could be a valuable scaffold for the synthesis of novel therapeutic agents. Further research is required to explore its biological profile.

#### Conclusion

**Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate** is a chemical intermediate with potential applications in organic synthesis. While detailed experimental data on its physical and spectral properties are currently lacking in the public domain, its synthesis can be reasonably proposed based on established chemical reactions for similar structures. The presence of multiple reactive sites makes it a versatile tool for the construction of more complex molecular architectures. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its chemical properties and potential applications.



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